molecular formula C24H14N2O5 B11712058 2-(naphthalen-2-yl)-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione

2-(naphthalen-2-yl)-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione

Cat. No.: B11712058
M. Wt: 410.4 g/mol
InChI Key: ZXQQQYHBAKDVCZ-UHFFFAOYSA-N
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Description

2-(naphthalen-2-yl)-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione is a complex organic compound that belongs to the class of isoindole derivatives This compound is characterized by the presence of a naphthalene ring, a nitrophenoxy group, and an isoindole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(naphthalen-2-yl)-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Isoindole Core: The isoindole core can be synthesized through a cyclization reaction involving an appropriate dicarboxylic acid derivative and an amine.

    Introduction of Naphthalene Ring: The naphthalene ring is introduced via a Friedel-Crafts acylation reaction, where naphthalene is reacted with an acyl chloride in the presence of a Lewis acid catalyst.

    Attachment of Nitrophenoxy Group: The nitrophenoxy group is attached through a nucleophilic aromatic substitution reaction, where a nitrophenol derivative reacts with the isoindole core under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(naphthalen-2-yl)-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of aminophenoxy derivatives.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., Br2) and nucleophiles (e.g., NaOH) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Aminophenoxy derivatives.

    Substitution: Halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

2-(naphthalen-2-yl)-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 2-(naphthalen-2-yl)-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.

    Interacting with DNA/RNA: Affecting gene expression and protein synthesis.

    Modulating Signaling Pathways: Influencing cellular signaling pathways that regulate cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    2-(naphthalen-2-yl)-1H-isoindole-1,3(2H)-dione: Lacks the nitrophenoxy group, which may result in different chemical and biological properties.

    5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione: Lacks the naphthalene ring, affecting its overall reactivity and applications.

Uniqueness

2-(naphthalen-2-yl)-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione is unique due to the combination of its structural elements, which confer distinct chemical reactivity and potential biological activities. The presence of both the naphthalene ring and the nitrophenoxy group enhances its versatility in various applications.

Properties

Molecular Formula

C24H14N2O5

Molecular Weight

410.4 g/mol

IUPAC Name

2-naphthalen-2-yl-5-(4-nitrophenoxy)isoindole-1,3-dione

InChI

InChI=1S/C24H14N2O5/c27-23-21-12-11-20(31-19-9-7-17(8-10-19)26(29)30)14-22(21)24(28)25(23)18-6-5-15-3-1-2-4-16(15)13-18/h1-14H

InChI Key

ZXQQQYHBAKDVCZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)N3C(=O)C4=C(C3=O)C=C(C=C4)OC5=CC=C(C=C5)[N+](=O)[O-]

Origin of Product

United States

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